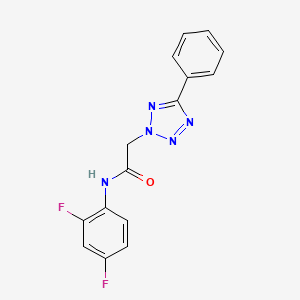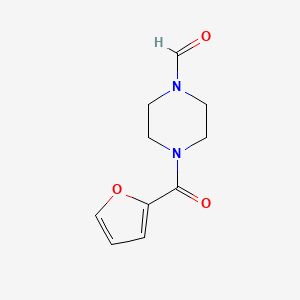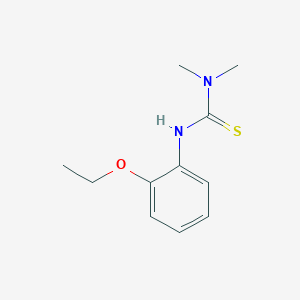
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide, commonly known as CFA, is a synthetic compound that has been widely used in scientific research for its unique properties. CFA is a potent activator of transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain sensation and thermoregulation. CFA has been used to study the mechanism of action of TRPV1 and its role in various physiological and pathological processes.
Wirkmechanismus
CFA activates 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by binding to a specific site on the channel protein. This compound is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. Activation of this compound leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The activation of this compound by CFA leads to the induction of pain sensation and thermal hyperalgesia in animal models.
Biochemical and Physiological Effects:
CFA has been shown to induce pain sensation and thermal hyperalgesia in animal models. CFA has also been shown to activate this compound in human sensory neurons and induce pain sensation. CFA has been used to study the role of this compound in various physiological processes, including thermoregulation, itch sensation, and inflammation. CFA has been shown to induce the release of pro-inflammatory cytokines and chemokines in animal models, suggesting a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CFA has several advantages for lab experiments, including its potency and selectivity for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. CFA is a potent activator of this compound and can induce pain sensation and thermal hyperalgesia at low concentrations. CFA is also selective for this compound and does not activate other TRP channels or ion channels. However, CFA has several limitations for lab experiments, including its toxicity and potential for non-specific effects. CFA can be toxic to cells at high concentrations and can induce non-specific effects on other ion channels and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on CFA and 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. One direction is to study the role of this compound in cancer pain and other chronic pain conditions. CFA has been shown to induce pain sensation in animal models of cancer pain and may have therapeutic potential for this condition. Another direction is to study the role of this compound in itch sensation and other sensory modalities. CFA has been shown to induce itch sensation in animal models and may have a role in the treatment of chronic itch conditions. Finally, future research should focus on the development of more selective and potent this compound activators that can be used in clinical settings.
Synthesemethoden
The synthesis of CFA involves the reaction of 2-chloro-6-fluoroaniline with cyclohexylmagnesium bromide, followed by acetylation with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield CFA in high purity. The synthesis of CFA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CFA has been extensively used in scientific research to study the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and its role in various physiological and pathological processes. CFA is a potent activator of this compound and can induce pain sensation and thermal hyperalgesia in animal models. CFA has been used to study the role of this compound in inflammatory pain, neuropathic pain, cancer pain, and other pain-related conditions. CFA has also been used to study the role of this compound in thermoregulation, itch sensation, and other physiological processes.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-12-7-4-8-13(16)11(12)9-14(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWFXWSWVOBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)


